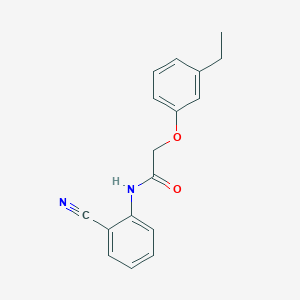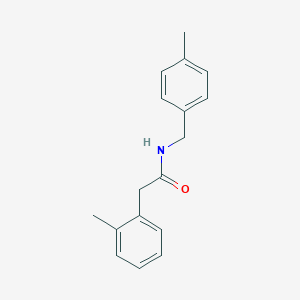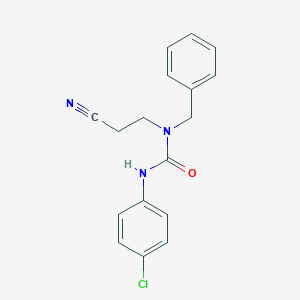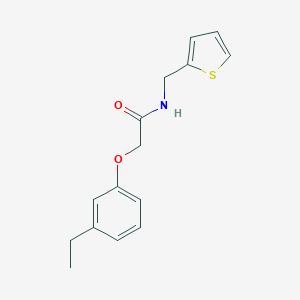![molecular formula C13H17NO5 B240494 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B240494.png)
5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid, also known as DOPA, is an amino acid derivative that has been extensively studied for its potential applications in scientific research. DOPA is a non-proteinogenic amino acid, which means that it is not incorporated into proteins in the same way as the 20 standard amino acids. Instead, DOPA has been shown to have a range of biochemical and physiological effects that make it a valuable tool for researchers in a variety of fields.
作用机制
The mechanism of action of 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid is complex and multifaceted. 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid has been shown to act as a competitive inhibitor of tyrosinase, which is the enzyme responsible for the production of melanin. By inhibiting tyrosinase, 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid can reduce the production of melanin and may have applications in the treatment of hyperpigmentation disorders. 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid has also been shown to act as a substrate for dopa decarboxylase, which is involved in the biosynthesis of neurotransmitters such as dopamine and norepinephrine. By acting as a substrate for dopa decarboxylase, 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid can increase the production of these neurotransmitters and may have applications in the treatment of neurological disorders.
Biochemical and Physiological Effects:
5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid has a range of biochemical and physiological effects that make it a valuable tool for scientific research. One of the most significant effects of 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid is its ability to act as a substrate for enzymes involved in the biosynthesis of melanin and neurotransmitters. By acting as a substrate, 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid can increase the production of these compounds and may have applications in the treatment of related disorders. 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid has also been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related disorders.
实验室实验的优点和局限性
One of the major advantages of using 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid in scientific research is its versatility. 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid can be used in a wide range of experiments, including enzyme kinetics studies, cell culture experiments, and animal studies. 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid is also relatively easy to synthesize, which makes it readily available for researchers. However, one limitation of using 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid is that it is not a natural amino acid and may not accurately reflect the behavior of endogenous amino acids in biological systems. Additionally, 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid has a relatively short half-life in vivo, which may limit its usefulness in certain applications.
未来方向
There are several future directions for research on 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid. One area of interest is the development of new synthetic methods for 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid that are more efficient and cost-effective. Another area of interest is the development of new applications for 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid, such as in the treatment of neurological disorders or as a tool for studying the mechanisms of enzyme-catalyzed reactions. Additionally, further research is needed to fully understand the biochemical and physiological effects of 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid and its potential applications in scientific research.
合成方法
The synthesis of 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid is a complex process that involves several steps. One common method for synthesizing 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid involves the reaction of 3,4-dimethoxyaniline with diethyl oxalate to form a diethyl 3,4-dimethoxyphenylamino-5-oxopentanedioate intermediate. This intermediate is then hydrolyzed to form 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid. Other methods for synthesizing 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid have also been developed, including the use of alternative starting materials and reaction conditions.
科学研究应用
5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid has been used in a wide range of scientific research applications. One of the most common uses of 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid is in the study of enzyme kinetics and mechanisms. 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid is a substrate for several enzymes, including tyrosinase and dopa decarboxylase, which are involved in the biosynthesis of melanin and neurotransmitters, respectively. By studying the kinetics and mechanisms of these enzymes using 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid as a substrate, researchers can gain insights into the underlying biochemical processes.
属性
产品名称 |
5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid |
|---|---|
分子式 |
C13H17NO5 |
分子量 |
267.28 g/mol |
IUPAC 名称 |
5-(3,4-dimethoxyanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C13H17NO5/c1-18-10-7-6-9(8-11(10)19-2)14-12(15)4-3-5-13(16)17/h6-8H,3-5H2,1-2H3,(H,14,15)(H,16,17) |
InChI 键 |
WCXWKSSQOZKMPU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)CCCC(=O)O)OC |
规范 SMILES |
COC1=C(C=C(C=C1)NC(=O)CCCC(=O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-methyl-4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B240416.png)

![N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-3-phenylpropanamide](/img/structure/B240429.png)
![4-ethoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B240430.png)
![4-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide](/img/structure/B240447.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide](/img/structure/B240448.png)


![3-[{[4-(Acetylamino)phenyl]sulfonyl}(benzyl)amino]propanamide](/img/structure/B240483.png)
![4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide](/img/structure/B240488.png)
![N-{4-[(methylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B240489.png)
![5-{4-[(Methylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B240490.png)

![4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide](/img/structure/B240499.png)